Dibutyltin maleate
Overview
Description
Dibutyltin maleate is an organotin compound with the chemical formula C₁₂H₂₀O₄Sn. It is a derivative of maleic acid and is characterized by the presence of two butyl groups attached to a tin atom, which is also bonded to a maleate group. This compound is known for its applications in various industrial and scientific fields, particularly in polymer chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyltin maleate can be synthesized through the reaction of dibutyltin oxide with maleic acid or maleic anhydride. The reaction typically involves heating the reactants in an appropriate solvent, such as toluene, under reflux conditions. The reaction can be represented as follows:
Bu2SnO+C4H2O3→Bu2Sn(C4H2O4)
Industrial Production Methods
On an industrial scale, this compound is produced by reacting dibutyltin dichloride with sodium maleate in an aqueous medium. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through recrystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Dibutyltin maleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dibutyltin oxide and maleic acid.
Reduction: Reduction reactions can convert it back to dibutyltin dichloride and maleic acid.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of different organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Dibutyltin oxide and maleic acid.
Reduction: Dibutyltin dichloride and maleic acid.
Substitution: Various organotin derivatives depending on the nucleophile used.
Scientific Research Applications
Dibutyltin maleate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a catalyst in the ring-opening polymerization of cyclic esters, such as ε-caprolactone, to produce biodegradable polyesters.
Biological Studies: Dibutyltin compounds, including this compound, are studied for their effects on biological systems, particularly their interactions with nuclear receptors like PPARγ and RXRα.
Industrial Applications: It is used in the production of polyurethanes and as a stabilizer in the manufacturing of polyvinyl chloride (PVC).
Mechanism of Action
Dibutyltin maleate exerts its effects primarily through its role as a Lewis acid. In polymerization reactions, it coordinates with the monomer, facilitating the ring-opening process through a coordination-insertion mechanism . In biological systems, it interacts with nuclear receptors, modulating their activity and influencing gene expression .
Comparison with Similar Compounds
Similar Compounds
- Dibutyltin dichloride
- Dibutyltin diacetate
- Dibutyltin dilaurate
- Dibutyltin oxide
Uniqueness
Dibutyltin maleate is unique due to its specific structure, which combines the properties of dibutyltin and maleate groups. This combination allows it to act as an effective catalyst in polymerization reactions and as a stabilizer in industrial applications. Its ability to interact with biological systems also sets it apart from other organotin compounds .
Properties
IUPAC Name |
2,2-dibutyl-1,3,2-dioxastannepine-4,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.2C4H9.Sn/c5-3(6)1-2-4(7)8;2*1-3-4-2;/h1-2H,(H,5,6)(H,7,8);2*1,3-4H2,2H3;/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBLRPRYYSJUCZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn]1(OC(=O)C=CC(=O)O1)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6029599 | |
Record name | Dibutyltin maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6029599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
Record name | 1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
78-04-6, 53507-04-3 | |
Record name | Dibutyltin maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dibutyltin maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6029599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibutyltin maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.980 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2-dibutyl-1,3,2-dioxastannepine-4,7-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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